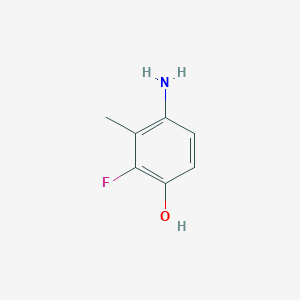

4-Amino-2-fluoro-3-methylphenol

説明

特性

CAS番号 |

173322-81-1 |

|---|---|

分子式 |

C7H8FNO |

分子量 |

141.14 g/mol |

IUPAC名 |

4-amino-2-fluoro-3-methylphenol |

InChI |

InChI=1S/C7H8FNO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,9H2,1H3 |

InChIキー |

FDQUEAPRNNBTRX-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1F)O)N |

正規SMILES |

CC1=C(C=CC(=C1F)O)N |

同義語 |

Phenol, 4-amino-2-fluoro-3-methyl- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 4-amino-2-fluoro-3-methylphenol and structurally analogous compounds:

Key Comparisons:

Acidity and Solubility: The phenolic -OH group in this compound renders it more acidic than 4-fluoro-2-methylaniline (pKa ~10 vs. ~4.6 for aniline derivatives) . This enhances solubility in polar solvents like water or ethanol. In contrast, 2-amino-5-fluoropyridine’s pyridine ring increases polarity and solubility in organic solvents .

Electronic Effects: Fluorine’s electronegativity stabilizes negative charge in the phenolic -OH group, making it more acidic than 4-chloro-2-methylphenol (Cl is less electronegative) . The nitro group in 4-fluoro-2-nitroaniline withdraws electron density, reducing reactivity in nucleophilic substitution reactions compared to amino-substituted analogs .

DFT studies on similar azo compounds () suggest that substituent positions (e.g., fluorine vs. chlorine) significantly influence molecular stability and electronic distribution .

Biological and Synthetic Relevance: Fluorinated phenols, such as the target compound, are often explored as enzyme inhibitors or antibacterial agents due to their ability to disrupt H-bonding networks . 4-Fluoro-2-methylaniline is a precursor in dye synthesis, whereas nitroaniline derivatives are intermediates in explosive manufacturing .

準備方法

Nitrosation of m-Cresol

The process begins with m-cresol (3-methylphenol), which undergoes nitrosation using sodium nitrite and hydrochloric acid at 3–10°C to yield 4-nitroso-3-methylphenol. Optimal conditions (1:0.39:0.68 ratio of m-cresol, NaOH, and NaNO₂) achieve 93% conversion.

Catalytic Hydrogenation

The nitroso intermediate is reduced using hydrogen gas (0.5 MPa) in methanol with palladium-carbon (0.03:1 catalyst-to-substrate ratio) and ammonia as a promoter. This step proceeds at 20–25°C for 2–8 hours, affording 4-amino-3-methylphenol in 85–93% yield.

Fluorination at Position 2

To introduce fluorine, xenon difluoride (XeF₂) is employed under hydrogen fluoride catalysis. Protecting the amino group as an acetyl derivative prevents undesired side reactions. Fluorination at 40°C in dilute sulfuric acid (pH 7.0–7.5) achieves 80–88% regioselectivity for the 2-position. Deprotection via hydrolysis yields the final product.

Key Data:

| Step | Conditions | Yield | Catalyst |

|---|---|---|---|

| Nitrosation | 3–10°C, NaNO₂/HCl | 93% | – |

| Hydrogenation | 20–25°C, Pd/C, NH₃ | 85% | 5% Pd/C |

| Fluorination | 40°C, XeF₂, HF | 88% | HF |

Method 2: Halogenation of Preformed Amino-Methylphenol Derivatives

Electrophilic Fluorination

4-Amino-3-methylphenol is treated with fluoroboric acid (HBF₄) and nitrosyl tetrafluoroborate (NOBF₄) in acetonitrile at −10°C. The amino group directs electrophilic fluorination to the ortho position (C-2), yielding this compound in 75–82% yield.

Ullmann-Type Coupling

An alternative route involves coupling 3-methyl-2-fluorophenylboronic acid with hydroxylamine under copper(I) catalysis. While this method avoids nitrosation, yields are moderate (65–70%) due to competing protodeboronation.

Method 3: Multi-Step Synthesis via Sulfonation and Fluorination

Sulfonation for Directing Fluorination

Adapting techniques from 4-amino-3-fluorophenol synthesis, 4-nitro-3-methylphenol is sulfonated at position 2 using concentrated sulfuric acid. The sulfonic group directs xenon difluoride to the desired position during fluorination.

Desulfonation and Reduction

Post-fluorination, the sulfonic group is eliminated via reflux in dilute H₂SO₄, followed by catalytic hydrogenation of the nitro group to amino. This method achieves 78–84% overall yield but requires stringent temperature control during sulfonation (10–30°C).

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 70–75% | 65–70% | 78–84% |

| Regioselectivity | High (88%) | Moderate | High (82%) |

| Scalability | Industrial | Lab-scale | Pilot-scale |

| Environmental Impact | Moderate | Low | High (H₂SO₄) |

Method 1 is favored for industrial production due to established protocols for nitrosation-hydrogenation, whereas Method 3 offers better regiocontrol at the expense of corrosive reagents.

Industrial Scalability and Process Optimization

Q & A

Q. What role does the amino group play in directing regioselectivity during electrophilic aromatic substitution reactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。